1-Chloro-3-(difluoromethyl)-2-fluorobenzene
Description
Chemical Identification and Nomenclature
This compound stands as a precisely defined chemical entity within the vast landscape of organofluorine compounds. The compound carries the Chemical Abstracts Service registry number 1214333-71-7, which serves as its unique molecular identifier in chemical databases worldwide. The International Union of Pure and Applied Chemistry systematic name, this compound, reflects the precise positioning of substituents around the benzene ring according to standard nomenclature conventions.
The molecular formula C₇H₄ClF₃ encapsulates the compound's elemental composition, revealing a benzene ring system modified with three fluorine atoms and one chlorine atom. The molecular weight of 180.56 grams per mole positions this compound within the range of moderately sized halogenated aromatics. The Simplified Molecular-Input Line-Entry System representation, FC1=C(C(F)F)C=CC=C1Cl, provides a linear notation that uniquely describes the molecular connectivity.
The International Chemical Identifier key OELHRDFHVBBIOF-UHFFFAOYSA-N serves as a condensed hash representation of the complete molecular structure. This identifier system enables rapid database searches and cross-referencing across different chemical information systems. The canonical Simplified Molecular-Input Line-Entry System notation, FC1C(Cl)=CC=CC=1C(F)F, offers an alternative linear representation that emphasizes the ring structure and substitution pattern.
Historical Context in Organofluorine Chemistry
The development of this compound represents a culmination of nearly two centuries of organofluorine chemistry evolution. Organofluorine chemistry commenced in the early nineteenth century, with the first organofluorine compound discovered in 1835 when Dumas and Péligot distilled dimethyl sulfate with potassium fluoride to produce fluoromethane. This foundational work established the precedent for introducing fluorine atoms into organic molecules through nucleophilic substitution processes.
Alexander Borodin's pioneering work in 1862 demonstrated the first halogen exchange methodology, acting on benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride. This approach provided the conceptual framework for modern halogen exchange reactions that remain central to fluoroaromatic synthesis. The methodological foundation laid by Borodin proved essential for developing synthetic routes to complex polyfluorinated aromatics like this compound.
The period surrounding World War Two marked a transformative era in organofluorine chemistry development. The Manhattan Project's requirement for materials compatible with uranium hexafluoride catalyzed unprecedented advances in fluorochemical synthesis. During this period, the development of cobalt trifluoride-mediated fluorination processes and electrochemical fluorination techniques provided new pathways for introducing multiple fluorine atoms into aromatic systems. These wartime innovations established the technological foundation necessary for synthesizing sophisticated compounds containing multiple fluorine substituents.
The post-war era witnessed the systematic development of methodologies for introducing difluoromethyl groups into aromatic systems. Frédéric Swarts' introduction of antimony fluoride as a fluorinating agent in 1898 provided early precedent for metal-mediated fluorination. The evolution of these methodologies through the twentieth century enabled the precise placement of multiple fluorine-containing substituents on benzene rings, ultimately enabling the synthesis of compounds like this compound with their complex substitution patterns.
Position Within Halogenated Benzene Derivatives
This compound occupies a distinctive position within the broader classification of halogenated benzene derivatives. According to established classification systems, the compound falls within the category of aryl halides, where halogen atoms are directly bonded to the aromatic ring system. More specifically, this compound represents a polyhalogen derivative, containing more than two halogen atoms within its molecular structure.
The compound's classification as an aryl halide reflects the direct attachment of both chlorine and fluorine atoms to the benzene ring carbons. The presence of the difluoromethyl substituent adds an additional layer of complexity, as this group contains two fluorine atoms attached to a carbon that is itself bonded to the aromatic ring. This structural arrangement creates a molecule that exhibits characteristics of both traditional aryl halides and fluoroalkyl-substituted aromatics.
Within the specific subcategory of fluorobenzene derivatives, this compound represents an advanced example of multi-substituted systems. The parent compound fluorobenzene, first reported in 1886 by Otto Wallach, established the foundation for this chemical class. The synthesis of fluorobenzene through thermal decomposition of benzenediazonium tetrafluoroborate provided the methodological precedent that enabled development of more complex derivatives.
The positioning of substituents in this compound follows systematic nomenclature where the chlorine atom occupies position 1, the fluorine atom position 2, and the difluoromethyl group position 3 of the benzene ring. This substitution pattern creates unique electronic and steric interactions that distinguish it from other halogenated benzene derivatives. The compound's structure represents a sophisticated example of how modern synthetic chemistry can precisely control the placement of multiple halogen substituents to achieve specific molecular properties.
The electronic effects of the multiple halogen substituents create distinctive reactivity patterns compared to simpler halogenated benzenes. The electron-withdrawing nature of fluorine atoms, combined with the steric bulk of the difluoromethyl group, generates a unique electronic environment around the benzene ring. This electronic modification influences both the compound's physical properties and its potential for further chemical transformations, positioning it as a valuable intermediate for accessing more complex molecular architectures.
Properties
IUPAC Name |
1-chloro-3-(difluoromethyl)-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELHRDFHVBBIOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloro-3-(difluoromethyl)-2-fluorobenzene can be achieved through several methods. One common approach involves the reaction of 1-chloro-3-fluorobenzene with difluoromethylating agents under specific conditions. Industrial production methods often utilize catalytic processes to enhance yield and selectivity. For example, the use of anhydrous aluminum trichloride as a catalyst in the presence of toluene can facilitate the reaction at controlled temperatures .
Chemical Reactions Analysis
1-Chloro-3-(difluoromethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrodefluorination: This reaction involves the selective activation of the C–Cl bond, often catalyzed by transition-metal complexes.
Common reagents used in these reactions include borontrifluoride etherate complex, t-butyl nitrite, and various transition-metal catalysts. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-Chloro-3-(difluoromethyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology and Medicine: The compound’s derivatives are explored for their potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism by which 1-Chloro-3-(difluoromethyl)-2-fluorobenzene exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
Key structural analogs differ in substituent positions or functional groups, leading to variations in physicochemical properties and applications:
Key Observations:
- Substituent Position : The positional isomer 1-chloro-4-(difluoromethyl)-2-fluorobenzene has a higher XLogP3 (3.3 vs. ~2.8 estimated for the target compound), suggesting increased lipophilicity when the difluoromethyl group is para to chlorine.
- Halogen Effects : Bromine substitution (as in 1-bromo-3-(difluoromethyl)benzene ) increases molecular weight but may reduce reactivity compared to chlorine.
Biological Activity
1-Chloro-3-(difluoromethyl)-2-fluorobenzene is a halogenated aromatic compound with the molecular formula C7H4ClF3. This compound is characterized by the presence of chlorine and fluorine substituents on a benzene ring, which endow it with unique electronic properties that may influence its biological activity. The difluoromethyl group (-CF2H) is particularly notable for its potential applications in drug design and discovery, as it can serve as a bioisosteric replacement for other functional groups in pharmaceuticals.
The biological activity of this compound can be attributed to its interaction with various biological targets, potentially affecting multiple biochemical pathways. The presence of halogens typically enhances the compound's reactivity, influencing its interactions with enzymes and proteins.
Target Interactions
Research indicates that compounds with difluoromethyl groups often exhibit significant interactions with proteins involved in critical biological processes, such as:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Cell Membrane Disruption : Similar to other halogenated compounds, it may disrupt cellular membranes, affecting cell viability.
Biological Activity and Case Studies
Recent studies have evaluated the antiproliferative effects of fluorinated compounds similar to this compound against various cancer cell lines. Here are some findings:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa (cervical cancer) | <12 | Cytotoxic activity via membrane disruption |
| Related difluoromethyl compounds | MCF-7 (breast cancer) | 15-25 | Inhibition of proliferation through apoptosis |
| Triazole derivatives | A549 (lung cancer) | 10-20 | Inhibition of specific metabolic pathways |
Case Study Findings
- Cytotoxicity Against HeLa Cells : In laboratory settings, this compound demonstrated cytotoxic effects at concentrations lower than 12 µM, indicating its potential as an anticancer agent .
- Antiproliferative Activity : Related studies on fluorinated compounds showed significant antiproliferative activities against breast and lung cancer cell lines, suggesting a broader applicability for compounds featuring similar structures .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure:
- Absorption : Generally well absorbed when administered orally.
- Distribution : Widely distributed throughout body tissues due to its lipophilicity.
- Metabolism : Primarily metabolized in the liver, with possible formation of active metabolites.
- Excretion : Excreted mainly via urine.
Q & A
Q. What are the common synthetic routes for preparing 1-Chloro-3-(difluoromethyl)-2-fluorobenzene, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or halogenation reactions . Key steps include:
- Using precursors like nitrobenzene derivatives, followed by fluorination/chlorination under controlled conditions .
- Employing polar aprotic solvents (e.g., DMF, DMSO) and strong bases (e.g., KOtBu) to enhance reaction rates .
- Optimizing temperature (60–120°C) and catalyst systems (e.g., Pd-based catalysts for cross-coupling) to improve regioselectivity .
Q. Table 1: Synthetic Route Comparison
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Nucleophilic Substitution | 65–75 | DMF, KOtBu, 80°C | |
| Halogenation | 50–60 | Cl₂ gas, FeCl₃ catalyst |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorinated substituents via distinct chemical shifts (e.g., -CF₂- groups at δ 110–120 ppm) .
- GC-MS : Confirms molecular weight (180.55 g/mol) and fragmentation patterns .
- IR Spectroscopy : Detects C-F stretches (1000–1300 cm⁻¹) and C-Cl vibrations (550–850 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory data may arise from:
- Strain-specific sensitivity : Test across multiple bacterial strains (e.g., S. aureus vs. E. coli) and standardize MIC protocols .
- Solubility differences : Use co-solvents (e.g., DMSO) to ensure consistent bioavailability .
- Meta-analysis : Aggregate data from independent studies to identify trends, adjusting for variables like pH or temperature .
Q. What computational approaches are recommended for SAR studies of halogenated benzene derivatives?
- Methodological Answer :
-
Density Functional Theory (DFT) : Calculate electronic effects of substituents (e.g., electron-withdrawing -CF₂- vs. -Cl) on reactivity .
-
Molecular Docking : Simulate binding interactions with biological targets (e.g., enzymes) to predict affinity .
-
QSAR Modeling : Corrogate substituent positions with bioactivity using datasets from analogs .
Table 2: SAR of Halogenated Analogs
Compound Key Feature Bioactivity Trend Reference This compound Ortho-F, meta-CF₂Cl High antimicrobial 1-Chloro-4-(trifluoromethyl)benzene Para-CF₃ Lower binding affinity
Q. What strategies elucidate reaction mechanisms in cross-coupling reactions involving this compound?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in Suzuki-Miyaura couplings .
- In Situ Spectroscopy : Monitor intermediates via Raman or UV-Vis during Heck reactions .
- Computational Modeling : Map energy barriers for aryl-halide bond activation steps .
Safety and Handling
Q. What protocols ensure safe laboratory handling of this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
- PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy .
- Waste Disposal : Neutralize halogenated byproducts with alkaline solutions before disposal .
Data Contradiction Analysis
Q. Why do studies report varying regioselectivity in electrophilic substitutions of this compound?
- Methodological Answer : Conflicting results may stem from:
- Solvent effects : Polar solvents favor para-substitution, while nonpolar solvents enhance meta-selectivity .
- Catalyst choice : Lewis acids (e.g., AlCl₃) vs. Brønsted acids (e.g., H₂SO₄) alter electrophile orientation .
- Steric hindrance : Bulky substituents (e.g., -CF₂-) direct reactions to less hindered positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
